1-Deoxy-1-(octylamino)-D-glucitol

Catalog No.
S1530295
CAS No.
23323-37-7
M.F
C14H31NO5
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deoxy-1-(octylamino)-D-glucitol

CAS Number

23323-37-7

Product Name

1-Deoxy-1-(octylamino)-D-glucitol

IUPAC Name

(2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C14H31NO5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1

InChI Key

ZRRNJJURLBXWLL-REWJHTLYSA-N

SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O

Synonyms

1-(Octylamino)-1-deoxy-D-glucitol; N-Octylglucamine;

Canonical SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Background:

-Deoxy-1-(octylamino)-D-glucitol, also known as Octylglucosamine (OG), is a synthetic derivative of D-glucitol, a sugar alcohol found naturally in plants and animals. OG possesses unique chemical properties that make it an interesting molecule for various scientific research applications. One notable property is its ability to mimic the structure and function of naturally occurring glycolipids, which are essential components of cell membranes. This property has led to its exploration in several research areas, as described below.

Application in Glycobiology:

Due to its structural similarity to glycolipids, OG has been used as a tool to study the interactions between glycolipids and proteins . These interactions play a crucial role in various cellular processes, including signal transduction, cell adhesion, and immune response. By studying these interactions using OG, researchers can gain insights into the fundamental mechanisms of these processes and potentially identify new therapeutic targets for diseases associated with glycolipid dysfunction.

Application in Drug Delivery:

OG's ability to mimic glycolipids also holds promise for drug delivery applications . Researchers have explored using OG as a carrier molecule to deliver drugs specifically to cells expressing specific glycolipid receptors. This targeted approach could potentially improve drug efficacy and reduce side effects.

Application in Material Science:

The unique properties of OG have also sparked interest in its potential applications in material science . Its ability to self-assemble into various structures, combined with its biocompatibility, makes it a promising candidate for developing new materials for various applications, such as drug delivery vehicles, biosensors, and tissue engineering scaffolds.

1-Deoxy-1-(octylamino)-D-glucitol is a chemical compound characterized by the molecular formula C₁₄H₃₁NO₅ and a CAS number of 23323-37-7. This compound features an octylamine group attached to a D-glucitol backbone, making it a derivative of glucitol. It appears as a colorless solid and is soluble in water, which is significant for its potential applications in various fields, including biochemistry and pharmaceuticals .

N-Octylglucamine itself does not have a known mechanism of action in biological systems. Its primary function is as a chemical intermediate for the synthesis of Dexketoprofen Trometamol, which exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes [].

The chemical reactivity of 1-Deoxy-1-(octylamino)-D-glucitol primarily involves its hydroxyl groups, which can participate in various reactions including:

  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Acylation: The amine group can undergo acylation reactions, allowing for the introduction of various acyl groups.
  • Nucleophilic Substitution: The amine functionality may engage in nucleophilic substitution reactions with electrophiles.

These reactions are facilitated by the compound's structural features, particularly the presence of both hydroxyl and amine groups.

The synthesis of 1-Deoxy-1-(octylamino)-D-glucitol can be achieved through several methods:

  • Alkylation of D-glucitol: D-glucitol can be alkylated using octylamine under controlled conditions to yield the desired compound.
  • Reduction Reactions: Starting from glucosamine derivatives, reduction processes can be employed to introduce the octyl group while retaining the hydroxyl functionalities.
  • Chemical Modifications: Various chemical methods may be used to modify existing glucitol derivatives to produce 1-Deoxy-1-(octylamino)-D-glucitol.

Each method requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

1-Deoxy-1-(octylamino)-D-glucitol has several potential applications:

  • Surfactant in Biochemical Research: Its surfactant properties make it useful for solubilizing membrane proteins and other hydrophobic compounds.
  • Drug Delivery Systems: The compound's ability to interact with biological membranes positions it as a candidate for drug delivery applications.
  • Biotechnology: It may be utilized in various biotechnological processes where membrane interaction is critical.

Interaction studies involving 1-Deoxy-1-(octylamino)-D-glucitol have focused on its effects on cellular membranes and proteins. Preliminary findings suggest that it may enhance the permeability of certain compounds across lipid bilayers, indicating its potential role as a facilitator in drug absorption or as a tool for studying membrane dynamics . Further research is necessary to elucidate the full range of interactions and their implications for biological systems.

Several compounds share structural similarities with 1-Deoxy-1-(octylamino)-D-glucitol. These include:

  • N-n-Octyl-D-glucamine: Similar in structure but lacks the deoxy modification; used primarily as a surfactant.
  • Octyl β-D-glucoside: A glycoside that acts as a nonionic detergent; useful in biochemical applications.
  • Octanoyl-D-glucose: An ester derivative that can also serve as a surfactant but differs in functional group characteristics.
Compound NameKey FeaturesUnique Aspects
N-n-Octyl-D-glucamineContains an octyl group; surfactantLacks deoxy modification
Octyl β-D-glucosideNonionic detergentFunctions differently due to glycosidic linkage
Octanoyl-D-glucoseEster derivativeDifferent functional groups affecting reactivity

The uniqueness of 1-Deoxy-1-(octylamino)-D-glucitol lies in its combination of both an amino group and a deoxy modification, which may confer distinct physical and chemical properties compared to these similar compounds. This uniqueness may enhance its utility in specialized applications within biochemical research and pharmaceutical development .

XLogP3

0.1

Other CAS

23323-37-7

Dates

Modify: 2023-08-15

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